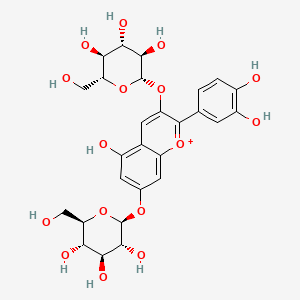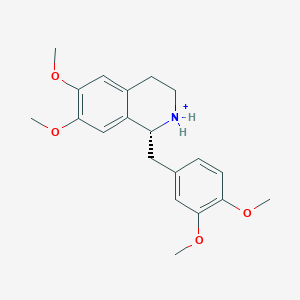
(R)-tetrahydropapaverine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-tetrahydropapaverine(1+) is an organic cation that is the conjugate acid of (R)-tetrahydropapaverine, obtained by protonation of the secondary amino group; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (R)-tetrahydropapaverine.
Applications De Recherche Scientifique
Improved Synthesis for Medical Compounds (R)-Tetrahydropapaverine, as a key intermediate in the synthesis of cisatracurium besylate compounds, has seen improvements in synthesis methods. Chengwen Hua (2007) detailed an enhanced synthesis process from 3,4-dimethoxybenzyl acetonitrile, achieving a yield of 67.8% and a purity of 96% (Hua, 2007).
Neurobiological Properties and Synthesis Challenges The neurobiological properties of Tetrahydropapaverine (THP) and its usage in pharmaceutical compounds have been highlighted. Nakagawa et al. (2014) discussed the challenges in synthesizing THP due to its complex structure and proposed a stepwise production system using engineered Escherichia coli, which achieved a high yield (Nakagawa et al., 2014).
Inhibition of Serotonin Biosynthesis Kim, Kang, and Lee (2004) investigated the inhibitory effects of Tetrahydropapaverine on serotonin biosynthesis in murine mastocytoma P815 cells. They found that Tetrahydropapaverine led to a decrease in serotonin content by inhibiting tryptophan hydroxylase activity (Kim, Kang, & Lee, 2004).
Biosensor Development for Alkaloid Biosynthesis D’Oelsnitz et al. (2021) developed biosensors for alkaloids including Tetrahydropapaverine, which enabled the evolution of a streamlined pathway for its production. This method used evolved enzymes to collapse multiple methylation steps, demonstrating a novel approach in therapeutic alkaloid production (d’Oelsnitz et al., 2021).
Role in Alkaloid Biosynthesis Pathways Han et al. (2010) explored the biosynthesis pathway of papaverine, revealing that Tetrahydropapaverine plays a key role in this process. They provided insights into the metabolic fate of various precursors, including Tetrahydropapaverine, in the biosynthesis of papaverine in Papaver plants (Han et al., 2010).
Antispasmodic Effects and Structural Modifications Chandra et al. (2001) synthesized aryl substituted N-carbamoyl/thiocarbamoyl isoquinolines from Tetrahydropapaverine and evaluated their antispasmodic activities. This research highlights the potential of structurally modified Tetrahydropapaverine derivatives in medical applications (Chandra et al., 2001).
Fermentation-Based Production in Yeast Jamil et al. (2022) demonstrated the fermentation-based production of (S)-tetrahydropapaverine in yeast, paving the way for the clinical production of this molecule and its derivatives like papaverine. This study highlights the potential for sustainable, biologically based production methods (Jamil et al., 2022).
Propriétés
Nom du produit |
(R)-tetrahydropapaverine |
|---|---|
Formule moléculaire |
C20H26NO4+ |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium |
InChI |
InChI=1S/C20H25NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12,16,21H,7-9H2,1-4H3/p+1/t16-/m1/s1 |
Clé InChI |
YXWQTVWJNHKSCC-MRXNPFEDSA-O |
SMILES isomérique |
COC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CC[NH2+]2)OC)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CC[NH2+]2)OC)OC)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



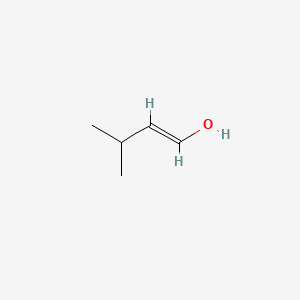
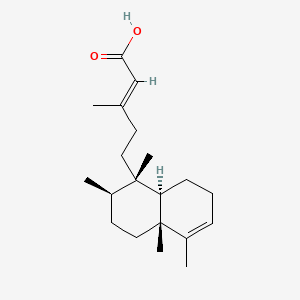
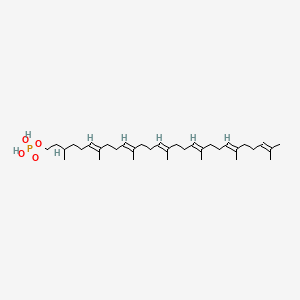
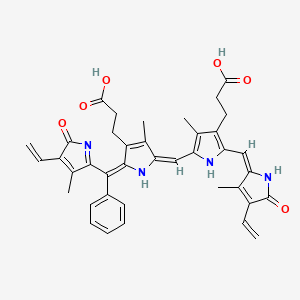
![{(1r,2r,3r)-2-[(3e)-4,8-Dimethylnona-3,7-Dien-1-Yl]-2-Methyl-3-[(1e,5e)-2,6,10-Trimethylundeca-1,5,9-Trien-1-Yl]cyclopropyl}methyl Trihydrogen Diphosphate](/img/structure/B1230923.png)


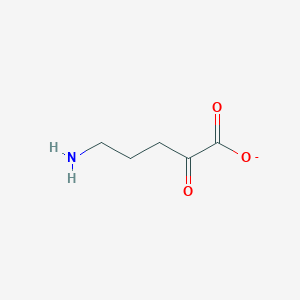

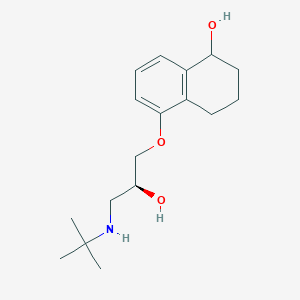

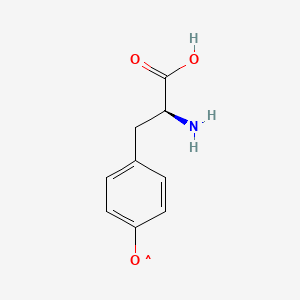
![2,3-dimethoxy-5-methyl-6-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1230934.png)
